molecular formula C14H22N2O B4453904 3-methyl-1-(3-phenoxypropyl)piperazine

3-methyl-1-(3-phenoxypropyl)piperazine

Cat. No.: B4453904
M. Wt: 234.34 g/mol
InChI Key: IHKBNNAWHIZIEW-UHFFFAOYSA-N
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Description

3-methyl-1-(3-phenoxypropyl)piperazine is a heterocyclic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-methyl group and a 3-phenoxypropyl group, making it a versatile building block in organic synthesis and pharmaceutical research.

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-3-phenylpiperazine”, indicates that it is considered hazardous. It has acute oral and dermal toxicity, can cause skin irritation and serious eye damage, and is harmful if swallowed or in contact with skin .

Future Directions

Piperazine is among the most frequently used heterocycles in biologically active compounds. Its widespread presence is due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry . Future research may continue to explore the diverse roles and reactivity of piperazine-based synthons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-phenoxypropyl)piperazine can be achieved through various methods. One common approach involves the reaction of 3-phenoxypropylamine with 3-methylpiperazine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process may include steps such as mixing the reactants in a reactor, heating to the required temperature, and maintaining the reaction conditions for a specified period. The product is then purified through techniques like distillation or crystallization to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(3-phenoxypropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-1-(3-phenoxypropyl)piperazine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(3-phenoxypropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-(3-phenoxypropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13-12-16(10-8-15-13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKBNNAWHIZIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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